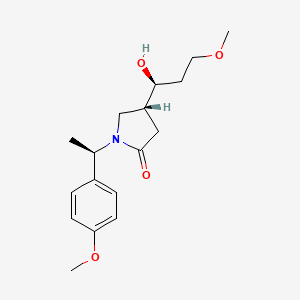
(R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for stereochemical studies and the development of enantioselective synthesis methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethanol and (S)-1-hydroxy-3-methoxypropane.
Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is formed through a cyclization reaction, often involving a condensation reaction between the starting materials under acidic or basic conditions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as using renewable starting materials and minimizing waste generation.
化学反応の分析
Types of Reactions
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
Stereochemical Studies: Investigating the stereochemical properties and enantioselective synthesis methods.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studying its potential as an enzyme inhibitor in biochemical pathways.
Chiral Ligands: Using it as a chiral ligand in asymmetric catalysis.
Medicine
Drug Development: Exploring its potential as a lead compound for the development of new pharmaceuticals.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Investigating its use in the development of new materials with unique properties.
Green Chemistry: Implementing environmentally friendly synthesis methods.
作用機序
The mechanism of action of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-4-(®-1-Hydroxy-3-methoxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A diastereomer with different stereochemical properties.
®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: An enantiomer with opposite chirality at one or more chiral centers.
Uniqueness
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its diastereomers and enantiomers. Its multiple chiral centers provide opportunities for studying stereochemical effects on reactivity and selectivity in various chemical reactions.
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
(4R)-4-[(1S)-1-hydroxy-3-methoxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16+/m1/s1 |
InChIキー |
MFUHKVSXPFVGFI-XPKDYRNWSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](CCOC)O |
正規SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


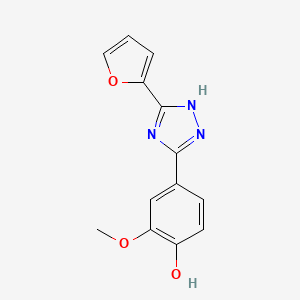
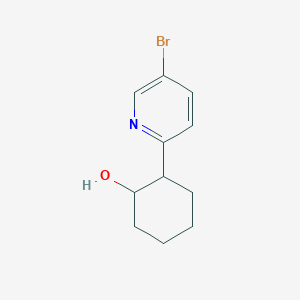

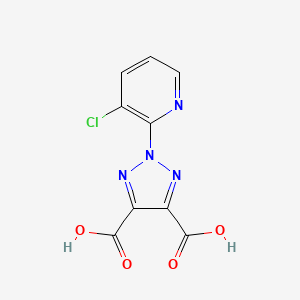
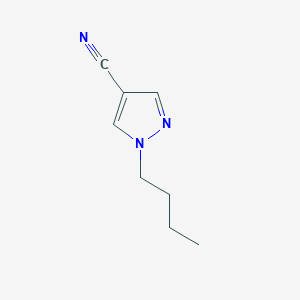
![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
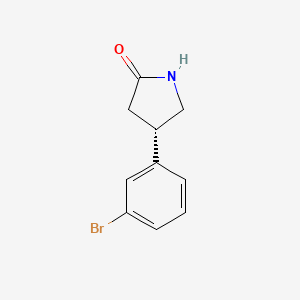

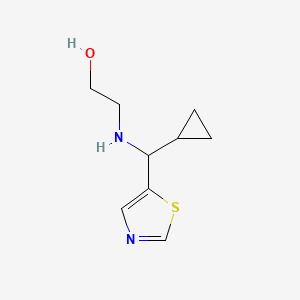
![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
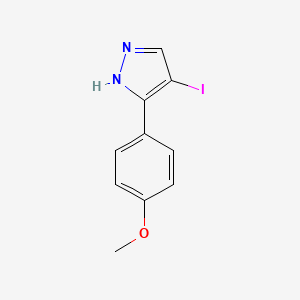
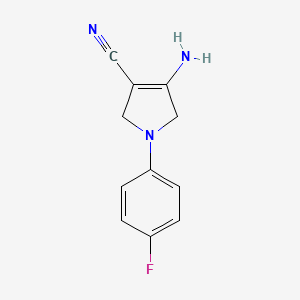
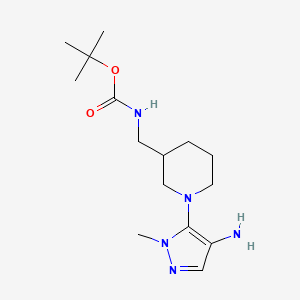
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
